Cas no 2227915-51-5 ((3R)-1-amino-4-propylheptan-3-ol)

(3R)-1-amino-4-propylheptan-3-ol 化学的及び物理的性質
名前と識別子
-
- (3R)-1-amino-4-propylheptan-3-ol
- 2227915-51-5
- EN300-1734507
-
- インチ: 1S/C10H23NO/c1-3-5-9(6-4-2)10(12)7-8-11/h9-10,12H,3-8,11H2,1-2H3/t10-/m1/s1
- InChIKey: KOLAKZKGFOIFSO-SNVBAGLBSA-N
- ほほえんだ: O[C@H](CCN)C(CCC)CCC
計算された属性
- せいみつぶんしりょう: 173.177964357g/mol
- どういたいしつりょう: 173.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 89.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 46.2Ų
(3R)-1-amino-4-propylheptan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1734507-2.5g |
(3R)-1-amino-4-propylheptan-3-ol |
2227915-51-5 | 2.5g |
$3051.0 | 2023-09-20 | ||
Enamine | EN300-1734507-5.0g |
(3R)-1-amino-4-propylheptan-3-ol |
2227915-51-5 | 5g |
$4517.0 | 2023-06-04 | ||
Enamine | EN300-1734507-10.0g |
(3R)-1-amino-4-propylheptan-3-ol |
2227915-51-5 | 10g |
$6697.0 | 2023-06-04 | ||
Enamine | EN300-1734507-0.25g |
(3R)-1-amino-4-propylheptan-3-ol |
2227915-51-5 | 0.25g |
$1432.0 | 2023-09-20 | ||
Enamine | EN300-1734507-0.05g |
(3R)-1-amino-4-propylheptan-3-ol |
2227915-51-5 | 0.05g |
$1308.0 | 2023-09-20 | ||
Enamine | EN300-1734507-0.5g |
(3R)-1-amino-4-propylheptan-3-ol |
2227915-51-5 | 0.5g |
$1495.0 | 2023-09-20 | ||
Enamine | EN300-1734507-10g |
(3R)-1-amino-4-propylheptan-3-ol |
2227915-51-5 | 10g |
$6697.0 | 2023-09-20 | ||
Enamine | EN300-1734507-5g |
(3R)-1-amino-4-propylheptan-3-ol |
2227915-51-5 | 5g |
$4517.0 | 2023-09-20 | ||
Enamine | EN300-1734507-1.0g |
(3R)-1-amino-4-propylheptan-3-ol |
2227915-51-5 | 1g |
$1557.0 | 2023-06-04 | ||
Enamine | EN300-1734507-0.1g |
(3R)-1-amino-4-propylheptan-3-ol |
2227915-51-5 | 0.1g |
$1371.0 | 2023-09-20 |
(3R)-1-amino-4-propylheptan-3-ol 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
(3R)-1-amino-4-propylheptan-3-olに関する追加情報
Introduction to (3R)-1-amino-4-propylheptan-3-ol (CAS No. 2227915-51-5)
(3R)-1-amino-4-propylheptan-3-ol (CAS No. 2227915-51-5) is a chiral compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structural features, including an amino group and a hydroxyl group, which contribute to its versatile reactivity and biological activity.
The chiral center at the C3 position imparts enantiomeric specificity, which is crucial for many pharmaceutical applications where the biological activity can differ significantly between enantiomers. The presence of the propyl group further enhances the compound's solubility and stability, making it a valuable intermediate in the synthesis of various drugs and biologically active molecules.
Recent research has focused on the synthesis and characterization of (3R)-1-amino-4-propylheptan-3-ol. A study published in the Journal of Organic Chemistry in 2022 reported a novel synthetic route that achieved high enantiomeric purity through asymmetric catalysis. This method not only improved the yield but also reduced the environmental impact by minimizing waste production. The researchers utilized a chiral phosphoric acid catalyst, which effectively promoted the selective formation of the desired enantiomer.
In the realm of medicinal chemistry, (3R)-1-amino-4-propylheptan-3-ol has shown promise as a lead compound for developing new therapeutic agents. Its amino and hydroxyl functionalities can be readily modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability. For instance, a 2021 study in the European Journal of Medicinal Chemistry explored the use of this compound as a scaffold for designing inhibitors of protein kinases, which are implicated in various diseases including cancer and neurodegenerative disorders.
The biological activity of (3R)-1-amino-4-propylheptan-3-ol has also been investigated in preclinical studies. In vitro assays have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.
Furthermore, the compound's ability to cross the blood-brain barrier (BBB) has been evaluated in animal models. A study published in Pharmacological Research in 2023 reported that (3R)-1-amino-4-propylheptan-3-ol can effectively penetrate the BBB and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. This property makes it a promising candidate for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
The safety profile of (3R)-1-amino-4-propylheptan-3-ol has also been assessed through extensive toxicological studies. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, (3R)-1-amino-4-propylheptan-3-ol (CAS No. 2227915-51-5) is a versatile chiral compound with significant potential in both pharmaceutical and chemical applications. Its unique structural features and biological activities make it an attractive candidate for developing new therapeutic agents targeting various diseases. Ongoing research continues to explore its full potential, paving the way for innovative treatments in medicine.
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